molecular formula C10H13N3O3 B2633219 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 939230-90-7

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B2633219
CAS No.: 939230-90-7
M. Wt: 223.232
InChI Key: GXKUFHXQPDLDQA-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic compound featuring a 5-oxopyrrolidine core substituted at the N1 position with a furan-2-ylmethyl group and at the C3 position with a carbohydrazide moiety.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-12-10(15)7-4-9(14)13(5-7)6-8-2-1-3-16-8/h1-3,7H,4-6,11H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKUFHXQPDLDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the furan-2-ylmethyl intermediate.

    Cyclization to Form the Pyrrolidine Ring: The furan-2-ylmethyl intermediate is then reacted with a suitable amine, such as proline, under cyclization conditions to form the pyrrolidine ring.

    Introduction of the Carbohydrazide Group: The final step involves the reaction of the pyrrolidine intermediate with hydrazine or a hydrazine derivative to introduce the carbohydrazide group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to form substituted derivatives.

Major Products:

    Oxidation Products: Furan-2,5-dione derivatives.

    Reduction Products: Alcohol derivatives of the pyrrolidine ring.

    Substitution Products: Various substituted carbohydrazide derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism by which 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact melting points and solubility:

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
1-(4-Aminophenyl) derivative 4-Aminophenyl 214–215 83.5 IR: 3265 cm⁻¹ (NH), 1699 cm⁻¹ (C=O)
1-(5-Chloro-2-hydroxyphenyl) 5-Chloro-2-hydroxyphenyl 193–194 66 $^1$H-NMR: δ 9.28 (NH), 9.95 (OH)
1-(2-Hydroxyphenyl) 2-Hydroxyphenyl 224–225 73 IR: 1663 cm⁻¹ (C=O), 3540 cm⁻¹ (OH)
Target compound Furan-2-ylmethyl Not reported N/A Hypothetical: C=O ~1680–1700 cm⁻¹

The furan-2-ylmethyl group may reduce melting points compared to hydroxyl- or amino-substituted phenyl derivatives due to decreased hydrogen bonding.

Key Differences

Electronic Effects: Furan’s oxygen atom provides electron density, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in phenyl derivatives.

Solubility : Furan derivatives may exhibit higher lipophilicity than hydroxyl-substituted analogs, affecting bioavailability.

Synthetic Accessibility : Furan-2-ylmethyl precursors might require specialized reagents compared to commercially available aryl halides.

Biological Activity

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a compound of interest due to its potential biological activity. This compound, with the molecular formula C10H13N3O3C_{10}H_{13}N_3O_3, has garnered attention in various fields, including medicinal chemistry and pharmacology. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Weight: 209.2 g/mol
  • CAS Number: 175136-93-3
  • SMILES Notation: C1C(CN(C1=O)CC2=CC=CO2)C(=O)O

Anti-inflammatory Properties

Compounds derived from furan structures have been reported to possess anti-inflammatory properties. A study on related compounds demonstrated their ability to modulate inflammatory pathways effectively. While specific data on this compound is sparse, the presence of hydrazide functional groups often correlates with anti-inflammatory activity in similar chemical classes .

Study on Related Compounds

A notable study investigated the biological activity of various furan derivatives, including hydrazides and carbamates. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines in vitro. The study concluded that modifications in the furan ring and substituents significantly impacted biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis of furan-containing compounds has shown that modifications at specific positions can enhance biological activity. For instance, the introduction of electron-withdrawing groups can increase potency against certain targets. This principle may apply to this compound, suggesting avenues for further optimization and testing .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAntiviralTBD
F8-S43 (related compound)Antiviral10.76
F8-B6 (related compound)Antiviral1.57
Furan derivatives (general)Anti-inflammatoryTBD

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